kadsuralignanI

Description

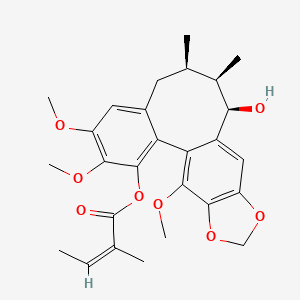

Kadsuralignan I is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae), notably Kadsura longipedunculata and Kadsura coccinea. Its structure features a unique cyclooctadiene core with methoxy, allyl, and aryl substituents, contributing to its bioactivity . First characterized by Liu et al. (1992), it has since been studied for its anti-inflammatory, antioxidant, and cytotoxic properties . The compound is part of a broader class of lignans in Kadsura species, which are traditionally used in Chinese medicine for treating rheumatism and inflammation .

Properties

Molecular Formula |

C27H32O8 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H32O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h8,10-11,14-15,22,28H,9,12H2,1-7H3/b13-8-/t14-,15-,22-/m1/s1 |

InChI Key |

YWWMZTMLSGNGCL-MLBNVTFNSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of kadsuralignan I involves the extraction of the roots of Kadsura coccinea with 80% acetone . The extract is then partitioned with hexane, chloroform, ethyl acetate, n-butanol, and water successively . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate kadsuralignan I .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of kadsuralignan I. Most of the available data focuses on its extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Kadsuralignan I undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform and ethanol . The specific conditions for these reactions depend on the desired product and the nature of the reaction.

Major Products Formed: The major products formed from the reactions of kadsuralignan I include other lignans and related compounds . These products are often characterized by their unique structural features and biological activities.

Scientific Research Applications

Kadsuralignan I has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It has been studied for its anti-inflammatory, antioxidant, and cytotoxic activities . Additionally, kadsuralignan I has shown potential in inhibiting nitric oxide production, making it a candidate for further research in anti-inflammatory and anti-allergic applications .

Mechanism of Action

The mechanism of action of kadsuralignan I involves its interaction with various molecular targets and pathways . It has been found to inhibit nitric oxide production in lipopolysaccharide and recombinant mouse interferon-gamma activated murine macrophage-like cell lines . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways involved in nitric oxide synthesis.

Comparison with Similar Compounds

Key Structural Insights :

- Cyclooctadiene vs. Furanoid Systems: Kadsuralignan I and Kadsulignan C exhibit a strained cyclooctadiene ring, enhancing their interaction with hydrophobic enzyme pockets, whereas Episyringaresinol’s furanoid system limits conformational flexibility .

- Substituent Effects: The 3,4-dimethoxyphenyl group in Kadsuralignan I and Kadsurenone is critical for binding to platelet-activating factor (PAF) receptors, but Kadsurenone’s benzofuranone core reduces its solubility compared to Kadsuralignan I’s cyclooctadiene .

Pharmacological Activity Comparison

Anti-Inflammatory Effects

Cytotoxic Activity

- Kadsuralignan I : Selective cytotoxicity against HepG2 cells (IC₅₀ = 8.7 μM) via apoptosis induction .

- Kadsulignan C : Less potent (IC₅₀ = 32 μM) due to absence of allyl groups, which enhance membrane permeability in Kadsuralignan I .

Metabolic Stability and Bioavailability

- Kadsuralignan I : Poor oral bioavailability (<15%) due to extensive Phase II metabolism (glucuronidation) .

- Kadsurenone: Higher lipophilicity improves absorption but increases CYP3A4-mediated drug interaction risks .

- Episyringaresinol: Glycosylated derivatives (e.g., Lariciresinol glucoside) show improved solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.